N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
CAS No.: 905775-09-9
Cat. No.: VC21391986
Molecular Formula: C17H20N4O3S
Molecular Weight: 360.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905775-09-9 |
|---|---|
| Molecular Formula | C17H20N4O3S |
| Molecular Weight | 360.4g/mol |
| IUPAC Name | N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H20N4O3S/c1-5-9-20-14-10(2)7-6-8-13(14)17(15(20)24)21(12(4)23)19-16(25-17)18-11(3)22/h6-8H,5,9H2,1-4H3,(H,18,19,22) |
| Standard InChI Key | XRSFDRMZKXUBTI-UHFFFAOYSA-N |
| SMILES | CCCN1C2=C(C=CC=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C)C |
| Canonical SMILES | CCCN1C2=C(C=CC=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C)C |
Introduction
N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide is a complex organic compound with a molecular weight of 360.4 g/mol and a CAS number of 905775-09-9 . This compound belongs to the class of spiro compounds, which are characterized by having two rings that share a single atom, typically carbon . The presence of both thiadiazole and indole rings in its structure suggests potential biological activities, as both ring systems are known for their diverse pharmacological properties.
Synthesis and Characterization
The synthesis of such complex spiro compounds typically involves multi-step reactions. While specific details on the synthesis of N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide are not readily available, similar compounds are often synthesized through condensation reactions followed by purification steps like recrystallization .
Characterization of this compound would involve spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry) to confirm its structure.
Biological Activities
Given the presence of thiadiazole and indole rings, this compound may exhibit various biological activities. Thiadiazole derivatives are known for their anticancer, antibacterial, and antifungal properties . Indole derivatives also have a wide range of biological activities, including anticancer and antiviral effects.
| Potential Biological Activity | Description |
|---|---|
| Anticancer Activity | Thiadiazole ring may contribute to anticancer properties. |
| Antibacterial Activity | Thiadiazole derivatives often show antibacterial effects. |
| Antiviral Activity | Indole ring may contribute to antiviral properties. |
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